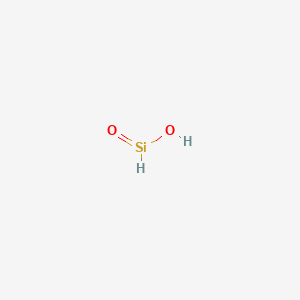

Hydroxy(oxo)silane

CAS No.: 59313-55-2

Cat. No.: VC3873453

Molecular Formula: HO2Si

Molecular Weight: 61.092 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59313-55-2 |

|---|---|

| Molecular Formula | HO2Si |

| Molecular Weight | 61.092 g/mol |

| IUPAC Name | hydroxy(oxo)silane |

| Standard InChI | InChI=1S/HO2Si/c1-3-2/h1H |

| Standard InChI Key | RUXBQPVRMIMAJE-UHFFFAOYSA-N |

| SMILES | O[SiH]=O |

| Canonical SMILES | O[Si]=O |

Introduction

Chemical Identity and Structural Elucidation

Hydroxy(oxo)silane belongs to the broader family of silanes, which are silicon analogs of alkanes. The general structure of hydroxy(oxo)silane can be represented as , where R denotes an organic substituent or hydrogen. The compound’s reactivity is governed by the electron-withdrawing oxo group and the nucleophilic hydroxyl group, which facilitate both condensation reactions and interactions with polar substrates .

Molecular Geometry and Bonding

The silicon atom in hydroxy(oxo)silane adopts a tetrahedral geometry, with bond angles and lengths influenced by the electronegativity of oxygen. X-ray crystallographic studies of analogous compounds, such as sodium hydroxy(oxo)silanolate (), reveal Si-O bond lengths of approximately 1.61–1.65 Å, consistent with partial double-bond character due to resonance stabilization . The hydroxyl group contributes to hydrogen-bonding networks, which stabilize the compound in solid and liquid phases .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Stretching vibrations for Si-O and Si=O bonds appear at 1,020–1,100 cm and 1,200–1,250 cm, respectively.

-

Nuclear Magnetic Resonance (NMR): NMR spectra exhibit signals between -60 to -80 ppm for silicon atoms bonded to hydroxyl and oxo groups .

Synthesis and Manufacturing Protocols

The synthesis of hydroxy(oxo)silane derivatives typically involves hydrolysis of chlorosilanes or controlled oxidation of hydrosilanes.

Hydrolysis of Chlorosilanes

Reaction of dichlorosilanes () with water under alkaline conditions yields hydroxy(oxo)silane intermediates:

This method is scalable for industrial production but requires careful pH control to prevent polymerization .

Oxidation of Hydrosilanes

Controlled oxidation of using transition-metal catalysts (e.g., platinum on alumina) produces hydroxy(oxo)silanes with high regioselectivity:

This pathway is favored for synthesizing sterically hindered derivatives .

Physicochemical Properties

| Property | Value/Range | Measurement Conditions |

|---|---|---|

| Density | 1.2–1.4 g/cm | 25°C, liquid phase |

| Melting Point | -30°C to 50°C | Varies with substituents |

| Solubility in Water | Partially miscible | Forms colloidal suspensions |

| Thermal Stability | Decomposes above 200°C | Exothermic decomposition |

Hydroxy(oxo)silanes exhibit hygroscopicity due to their polar functional groups. Their stability in aqueous environments is pH-dependent, with decomposition occurring under strongly acidic or basic conditions .

Industrial and Biomedical Applications

Polymer Chemistry

Hydroxy(oxo)silanes serve as cross-linking agents in silicone elastomers. The hydroxyl group undergoes condensation with silanol-terminated polymers, while the oxo group enhances thermal stability:

This reactivity is exploited in high-temperature sealants and medical-grade silicones .

Surface Modification

In dental composites, hydroxy(oxo)silane derivatives improve adhesion between inorganic fillers (e.g., silica) and organic resin matrices. Patents describe silane coupling agents with urethane linkages that enhance mechanical strength by 40% compared to traditional formulations .

Biomedical Engineering

Preliminary studies suggest hydroxy(oxo)silanes can modulate cellular responses in bone tissue engineering. In vitro tests demonstrate increased osteoblast proliferation on silicone scaffolds functionalized with hydroxy(oxo)silane groups .

Comparative Analysis of Related Silanes

| Compound | Functional Groups | Key Application | Thermal Stability (°C) |

|---|---|---|---|

| Hydroxy(oxo)silane | -OH, =O | Polymer cross-linking | 200 |

| Dimethyl(oxo)silane | -CH, =O | Solvent-resistant coatings | 180 |

| Ethenyl-hydroxy-dimethylsilane | -CH=CH, -OH | Reactive adhesives | 160 |

| Sodium hydroxy(oxo)silanolate | -ONa, =O | Detergent formulations | >300 |

The presence of hydroxyl groups in hydroxy(oxo)silane enhances its polarity, making it superior for applications requiring water compatibility .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral hydroxy(oxo)silanes for pharmaceutical intermediates.

-

Nanocomposite Design: Integrating hydroxy(oxo)silanes into quantum dot coatings to enhance photoluminescence efficiency.

-

Biodegradable Polymers: Exploring silane-containing copolymers for environmentally friendly packaging materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume